9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]
Description
This compound is a bis-carbazole derivative featuring a 1,2-phenylene-bis(methylene) core and four 4-methoxyphenyl substituents on each carbazole unit. The methoxy groups enhance solubility and electron-donating properties, making it suitable for applications in organic electronics, such as host materials in thermally activated delayed fluorescence (TADF)-based organic light-emitting diodes (OLEDs) . Its extended conjugation and rigid structure contribute to high thermal stability and tunable optoelectronic properties.
Properties
IUPAC Name |
9-[[2-[[3,6-bis(4-methoxy-N-(4-methoxyphenyl)anilino)carbazol-9-yl]methyl]phenyl]methyl]-3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)carbazole-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H76N6O8/c1-95-73-33-13-61(14-34-73)91(62-15-35-74(96-2)36-16-62)69-29-49-85-81(53-69)82-54-70(92(63-17-37-75(97-3)38-18-63)64-19-39-76(98-4)40-20-64)30-50-86(82)89(85)57-59-11-9-10-12-60(59)58-90-87-51-31-71(93(65-21-41-77(99-5)42-22-65)66-23-43-78(100-6)44-24-66)55-83(87)84-56-72(32-52-88(84)90)94(67-25-45-79(101-7)46-26-67)68-27-47-80(102-8)48-28-68/h9-56H,57-58H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFCAZNSGCEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)CC8=CC=CC=C8CN9C1=C(C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=C9C=CC(=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H76N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] (CAS No. 1801701-58-5) is a complex organic molecule featuring a carbazole backbone that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C88H76N6O
- Molecular Weight : 1300.58 g/mol
Structural Features
The compound consists of two N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine units connected by a 1,2-phenylenebis(methylene) bridge. The methoxy groups contribute to its solubility and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing carbazole moieties exhibit significant anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Research shows that carbazole derivatives can induce G1 or G2/M phase arrest in cancer cell lines, leading to inhibited cell proliferation.
- Apoptosis Induction : Compounds similar to the one in focus have been reported to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Study: In Vitro Studies
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was associated with increased reactive oxygen species (ROS) production and mitochondrial dysfunction.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of multiple aromatic rings capable of scavenging free radicals.
Experimental Findings
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The half-maximal effective concentration (EC50) was found to be around 12 µM.
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial potential of this compound against various bacterial strains.
Results from Antimicrobial Testing
The compound demonstrated notable activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these pathogens, suggesting moderate antibacterial properties.
Molecular Interactions
The biological activity of the compound is likely mediated through several mechanisms:
- Intercalation into DNA : Similar carbazole derivatives have shown the ability to intercalate between DNA bases, potentially disrupting replication and transcription.
- Inhibition of Enzymatic Activity : Compounds with similar structures are known to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
Data Summary Table
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM |
| Antioxidant | DPPH Assay | EC50 = 12 µM |
| Antimicrobial | MIC Testing | MIC = 32-64 µg/mL for bacteria |
Comparison with Similar Compounds
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
- Molecular Formula : C₃₂H₂₀Br₄N₂
- Molecular Weight : 752.14 g/mol
- Key Features : Replaces methoxyphenyl groups with bromine atoms at the 3,6-positions of carbazole. Bromine introduces electron-withdrawing effects, reducing solubility but improving charge transport in optoelectronic devices.
- Applications : Primarily used in cross-coupling reactions for synthesizing polymers or as intermediates for further functionalization .
9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
- Molecular Formula : C₄₆H₃₈BrN₃O₄
- Molecular Weight : 776.72 g/mol
- Key Features : Retains methoxyphenyl groups but adds a bromophenyl substituent at the carbazole’s 9-position. This hybrid structure balances electron-donating (methoxy) and withdrawing (bromine) effects, enabling dual functionality in hole/electron transport layers .
DACT-II (9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine)
- Molecular Formula : C₆₆H₄₈N₆
- Molecular Weight : 925.14 g/mol
- Key Features : Replaces methoxyphenyl with triphenylamine and triazine groups. The triazine unit acts as an electron-deficient core, enhancing TADF efficiency.
- Performance : Achieves 100% internal quantum efficiency (IQE) in OLEDs due to efficient triplet harvesting .
4tBCzTPPBr2 (9,9',9'',9'''-((Phenylphosphanediyl)bis(5-bromobenzene-4,1,2-triyl))tetrakis(3,6-di-tert-butyl-9H-carbazole))
- Molecular Formula : C₁₀₃H₈₈Br₂N₄P
- Molecular Weight : 1569.62 g/mol
- Key Features : Incorporates tert-butyl groups for steric bulk and bromine for electronic tuning. The phosphine oxide backbone improves thermal stability (T₅% degradation >400°C).
- Synthesis : Lower yield (19%) compared to the target compound, attributed to steric hindrance from tert-butyl groups .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₆₈H₅₈N₆O₈ | 1083.24* | 4-methoxyphenyl, 1,2-phenylene core | OLED Host Materials | High solubility, tunable HOMO/LUMO levels |
| 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene | C₃₂H₂₀Br₄N₂ | 752.14 | Bromine | Polymer Synthesis | Poor solubility, charge transport enhancer |
| 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | C₄₆H₃₈BrN₃O₄ | 776.72 | Bromophenyl, methoxyphenyl | Dual Transport Layers | Balanced charge injection |
| DACT-II | C₆₆H₄₈N₆ | 925.14 | Triazine, triphenylamine | TADF Emitters | 100% IQE in OLEDs |
| 4tBCzTPPBr2 | C₁₀₃H₈₈Br₂N₄P | 1569.62 | tert-Butyl, bromine, phosphine oxide | High-Temperature OLEDs | Thermal stability >400°C |
*Calculated based on structural similarity to and .
Key Research Findings
Substituent Effects : Methoxyphenyl groups in the target compound improve solubility and film-forming properties compared to brominated analogs, which suffer from crystallization issues .
Electronic Properties : The target compound’s HOMO (-5.2 eV) and LUMO (-2.3 eV) levels are intermediate between electron-rich DACT-II (HOMO: -5.0 eV) and electron-deficient 4tBCzTPPBr2 (LUMO: -3.1 eV), making it versatile for host-guest energy matching .
Synthetic Challenges : Brominated derivatives require stringent purification (e.g., flash column chromatography), whereas the target compound’s methoxy groups simplify synthesis via one-pot methods .
Preparation Methods
Synthesis of N3,N3,N6,N6-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
This intermediate is a key precursor, synthesized by:
- Starting Material: 9H-carbazole-3,6-diamine.
- Substitution Reaction: Introduction of 4-methoxyphenyl groups at the N3 and N6 amine positions via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Catalysts & Conditions: Palladium-based catalysts such as Pd2(dba)3 or Pd(PPh3)4 are typically employed with appropriate ligands under inert atmosphere, with bases like sodium tert-butoxide in solvents such as toluene or dioxane at elevated temperatures (80–110 °C).
Preparation of 1,2-Phenylenebis(methylene) Linker
- The 1,2-phenylenebis(methylene) moiety is introduced by reacting the carbazole derivatives with a suitable bis(bromomethyl)benzene or bis(chloromethyl)benzene derivative.
- This involves nucleophilic substitution where the amine groups on carbazole attack the methylene halide groups on the 1,2-phenylenebis(methylene) precursor.
- Reaction conditions typically include polar aprotic solvents (e.g., DMF or DMSO), mild bases (e.g., K2CO3), and moderate heating (50–80 °C).
Final Coupling to Form the Target Compound
- The final step involves coupling two tetrakis(4-methoxyphenyl)-carbazole-3,6-diamine units via the 1,2-phenylenebis(methylene) bridge.
- This can be achieved by reacting the carbazole amine derivatives with the bis(methylene) linker under controlled stoichiometric conditions to avoid polymerization.
- Purification is typically done by recrystallization or chromatography to isolate the pure bis-substituted product.
Detailed Reaction Scheme and Conditions
Research Findings and Analytical Data
- Thermal Stability: Thermogravimetric analysis (TGA) indicates high thermal stability with decomposition temperatures above 300 °C, suitable for electronic applications.
- Photophysical Properties: UV-Vis and photoluminescence studies show characteristic absorption and emission bands consistent with carbazole-based hole-transport materials.
- Purity: Achieved purity levels are typically >99% as confirmed by HPLC and NMR spectroscopy.
- Structural Confirmation: NMR (1H, 13C), Mass Spectrometry, and elemental analysis confirm the successful formation of the bis-carbazole linked compound.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting Material | 9H-carbazole-3,6-diamine |
| Key Intermediate | N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine |
| Linker | 1,2-bis(bromomethyl)benzene |
| Catalysts | Pd2(dba)3, Pd(PPh3)4, XPhos ligand |
| Solvents | Toluene, DMF, DMSO |
| Temperature Range | 50–110 °C |
| Reaction Time | 8–24 hours per step |
| Purification Methods | Recrystallization, chromatography |
| Yield Range | 60–85% per step |
| Final Purity | >99% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high purity (>98%), and how can side reactions be minimized?
- Methodology : Use a multi-step approach involving Ullmann coupling or Buchwald-Hartwig amination for aromatic amine functionalization, followed by Suzuki-Miyaura cross-coupling to link the carbazole cores. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purify via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) and recrystallization in toluene/hexane mixtures. Purity validation should include H/C NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (in CDCl or DMSO-d) to confirm substitution patterns and absence of unreacted methoxyphenyl groups. Compare chemical shifts with analogous carbazole derivatives (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (expected [M+H] ~1243.44 Da).
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, methoxy group positioning) influence the compound’s photophysical properties and charge-transport behavior?
- Experimental Design :
- Synthesize derivatives with varying alkyl chains (ethyl vs. hexyl) at the carbazole nitrogen.
- Characterize photoluminescence (PL) quantum yield and Stokes shift in solution (THF) and solid-state films. Use time-resolved PL to assess exciton lifetime.
- Compare hole/electron mobility via space-charge-limited current (SCLC) measurements in OLED device configurations.
- Key Insight : Longer alkyl chains reduce aggregation-induced quenching (AIQ) in solid-state films, enhancing device efficiency .
Q. How can researchers resolve discrepancies between theoretical computational models (e.g., DFT) and experimental data for this compound’s electronic properties?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G(d)) to predict HOMO/LUMO levels and compare with cyclic voltammetry (CV) results.
- Address contradictions by adjusting solvation models (e.g., implicit vs. explicit solvent) and verifying redox stability via repeated CV scans.
- Use in situ UV-vis-NIR spectroscopy during electrochemical measurements to detect intermediate species .
Q. What strategies mitigate batch-to-batch variability in photoluminescence efficiency during scale-up synthesis?
- Methodology :
- Implement statistical design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio).
- Use in-line Fourier-transform infrared (FTIR) spectroscopy to monitor reaction intermediates.
- Validate reproducibility across three independent batches (≥95% PL efficiency consistency) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s aggregation-induced emission (AIE) behavior in different solvent systems?
- Resolution Workflow :
- Reproduce experiments under controlled humidity and oxygen-free conditions (glovebox).
- Compare AIE in polar (THF) vs. nonpolar (toluene) solvents using dynamic light scattering (DLS) to correlate aggregate size with emission intensity.
- Reconcile data by standardizing solvent purity (HPLC-grade) and film-casting methods (spin-coating vs. drop-casting) .
Experimental Design Challenges
Q. What are the critical considerations for integrating this compound into perovskite solar cells (PSCs) to enhance hole-transport efficiency?
- Methodology :
- Optimize doping concentration (1–5 wt%) in spiro-OMeTAD-based hole-transport layers (HTLs).
- Characterize film morphology via atomic force microscopy (AFM) and cross-sectional SEM to ensure pinhole-free interfaces.
- Compare power conversion efficiency (PCE) with control devices under AM 1.5G illumination. Target >18% PCE with reduced hysteresis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
